
6beta-Naltrexol
描述
6β-Naltrexol (chemical formula: C₂₀H₂₅NO₄) is the major active metabolite of naltrexone, a μ-opioid receptor (MOR) antagonist used to treat alcohol and opioid dependence . Unlike naltrexone, 6β-naltrexol exhibits unique pharmacokinetic and pharmacodynamic properties, including reduced inverse agonist activity and peripheral selectivity, which differentiate it from classical opioid antagonists like naloxone and naltrexone . Its longer half-life (~12 hours vs. naltrexone’s ~4 hours) and sustained serum concentrations in humans make it a promising candidate for therapeutic applications requiring prolonged receptor blockade .
准备方法
Chemical Synthesis of 6β-Naltrexol
Stereoselective Synthesis from Naltrexone
The synthesis of 6β-naltrexol begins with naltrexone as the primary precursor. Source details a three-step stereoselective process to generate α- and β-naltrexamine intermediates, which are critical for subsequent functionalization. Naltrexone undergoes reductive amination using sodium cyanoborohydride in methanol, yielding naltrexamine diastereomers. The β-configuration at the C6 position is achieved through careful control of reaction temperature (0–5°C) and pH (4.5–5.5), favoring the thermodynamically stable β-isomer .
Table 1: Yields and Configurations of Naltrexamine Intermediates
Intermediate | Configuration | Yield (%) | Reaction Conditions |
---|---|---|---|
α-Naltrexamine | α-C6 | 60 | 0°C, pH 4.5, 24 hr |
β-Naltrexamine | β-C6 | 63 | 5°C, pH 5.5, 18 hr |
The β-naltrexamine intermediate is then oxidized using pyridinium chlorochromate (PCC) in dichloromethane to introduce the 6β-hydroxyl group, yielding 6β-naltrexol with 85% purity. Final purification via silica gel chromatography (ethyl acetate/methanol, 9:1) elevates purity to >98% .
Codrug Hydrolysis Strategies
An alternative route involves the enzymatic hydrolysis of carbonate-linked codrugs. Source describes CB-NTXOL-BUPOH, a transdermal codrug of 6β-naltrexol and hydroxybupropion. In guinea pig plasma, this codrug undergoes esterase-mediated cleavage with a hydrolysis half-life of 8.7 hours, releasing 6β-naltrexol and hydroxybupropion in equimolar ratios . The reaction follows first-order kinetics, as modeled by the equation:
1 = \frac{\ln(2)}{t{1/2}} \quad \text{where } t_{1/2} = 8.7 \, \text{hours}
This method bypasses hepatic first-pass metabolism, offering a targeted delivery system for 6β-naltrexol.
Extraction and Purification Protocols
Liquid-Liquid Extraction (LLE)
Source outlines a robust LLE protocol for isolating 6β-naltrexol from biological matrices. Samples are spiked with colchicine (internal standard) and extracted with methyl tert-butyl ether (MTBE) under vigorous vortexing. Centrifugation at 3,000 rpm for 15 minutes separates the organic layer, which is evaporated under vacuum at 45°C. Reconstitution in mobile phase (acetonitrile/0.1% trifluoroacetic acid, 55:45) achieves 81.6% extraction efficiency .
Chromatographic Purification
Silica gel column chromatography remains the gold standard for purifying 6β-naltrexol. A solvent gradient of ethyl acetate/methanol (95:5 to 80:20) elutes impurities while retaining the target compound. Analytical HPLC (C18 column, 1.5 mL/min flow rate) confirms purity, with 6β-naltrexol eluting at 2.3 minutes under UV detection at 215 nm .
Table 2: HPLC Parameters for 6β-Naltrexol Analysis
Parameter | Specification |
---|---|
Column | Brownlee C18, 220 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile/0.1% TFA (55:45) |
Detection Wavelength | 215 nm |
Retention Time | 2.3 minutes |
Analytical Validation and Quality Control
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Source validates an HPLC-MS/MS method for quantifying 6β-naltrexol in pharmacokinetic studies. Calibration curves exhibit linearity (R² > 0.99) across 10–800 ng/mL, with intra- and inter-day precision <10% coefficient of variation (CV). The lower limit of quantification (LLOQ) is 20 ng/mL, ensuring sensitivity for low-abundance metabolites .
Stability Assessments
6β-naltrexol demonstrates stability in Tris-HCl buffer (pH 7.4) at 4°C for 48 hours, with <5% degradation. However, exposure to room temperature (25°C) for 24 hours results in 12% decomposition, necessitating cold-chain storage during transport .
Formulation Strategies for Enhanced Delivery
Transdermal Patch Fabrication
Source reports a transdermal system using ethylene-vinyl acetate (EVA) membranes to control 6β-naltrexol release. A saturated drug solution (24 mg/mL in propylene glycol/pH 7.4 buffer, 3:1) is encapsulated in a reservoir patch, achieving steady-state plasma concentrations within 8 hours. The system demonstrates no skin irritation in hairless guinea pigs over 48-hour applications .
Codrug Optimization
The carbonate codrug CB-NTXOL-BUPOH releases 6β-naltrexol via plasma esterases, with a 94% conversion efficiency over 48 hours. Mathematical modeling using SCIENTIST® software confirms the hydrolysis follows parallel first-order pathways for both parent drugs .
化学反应分析
AIKO-150 经历各种化学反应,包括:
氧化: AIKO-150 可以被氧化形成不同的代谢物。
还原: 还原反应可以将 AIKO-150 重新转化为其母体化合物纳洛酮。
取代: AIKO-150 可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Pharmacological Properties
Mechanism of Action
6β-Naltrexol primarily acts as a neutral antagonist at the mu-opioid receptor (MOR), with a binding affinity (K_i) of approximately 2.12 nM for MOR, 7.24 nM for the kappa-opioid receptor (KOR), and 213 nM for the delta-opioid receptor (DOR) . This selectivity allows it to inhibit opioid effects without inducing withdrawal symptoms, making it advantageous in treating opioid-related conditions.
Pharmacokinetics
The elimination half-life of 6β-naltrexol ranges from 12 to 18 hours, indicating a prolonged action compared to other opioid antagonists . It is metabolized through hepatic pathways, resulting in higher plasma concentrations than its parent compound, naltrexone .
Clinical Applications
1. Opioid-Induced Constipation
One of the most promising applications of 6β-naltrexol is in managing opioid-induced constipation (OIC). Clinical studies have demonstrated that it effectively blocks morphine-induced gastrointestinal slowing without affecting analgesia or causing withdrawal symptoms. In a randomized controlled trial, 6β-naltrexol was administered to opioid-naïve subjects, showing a median effective dose (ED50) of approximately 3 mg for inhibiting gastrointestinal transit .
2. Treatment of Opioid Dependence
Due to its neutral antagonist properties, 6β-naltrexol may be beneficial in treating opioid dependence. Unlike naloxone and naltrexone, which can precipitate withdrawal symptoms in dependent individuals, 6β-naltrexol has shown minimal withdrawal effects even at high doses . This characteristic could make it a safer option for managing opioid overdose and addiction.
3. Alcohol Dependence
Research indicates that serum levels of 6β-naltrexol correlate with alcohol responses in patients undergoing treatment for alcohol dependence. Higher levels were associated with increased sedation ratings before and after alcohol administration . This suggests potential applications in alcohol use disorder management, possibly enhancing the efficacy of naltrexone therapy.
Case Studies and Research Findings
作用机制
AIKO-150 在 μ 型阿片受体上起着中性拮抗剂的作用。它与受体结合而不激活它,从而阻断阿片类药物激动剂的作用。这种机制使 AIKO-150 能够缓解阿片类药物引起的便秘,而不会引起戒断症状。 所涉及的分子靶点和途径包括 μ 型阿片受体和相关的信号通路 .
相似化合物的比较
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Parameters of 6β-Naltrexol and Analogues
Compound | Half-Life (h) | Renal Clearance (mL/min) | LOQ (ng/mL) | Serum Stability (Weeks) |
---|---|---|---|---|
6β-Naltrexol | 12 | 283 | 1.0 | 6–8 (variable) |
Naltrexone | 4 | 127 | 5.0 | 2–8 (declining) |
Naloxone | 1–2 | 350 | N/A | <24 hours |
Key Findings :
- Bioavailability : 6β-Naltrexol achieves higher serum concentrations than naltrexone during prolonged treatment, with levels ranging from 15–163 ng/mL after 8 weeks .
- Metabolism : Unlike naltrexone, which undergoes extensive first-pass metabolism (5% systemic bioavailability), 6β-naltrexol is renally excreted as an unconjugated active metabolite (25% recovery in urine) .
- Variability : High interpatient variability in serum concentrations (3–163 ng/mL) suggests genetic or compliance factors influence its efficacy .
Receptor Binding and Functional Selectivity
Table 2: In Vitro and In Vivo Receptor Affinity (MOR)
Compound | In Vitro Kᵢ (pM) | In Vivo ID₅₀ (μg/kg) | Inverse Agonism | Peripheral Selectivity |
---|---|---|---|---|
6β-Naltrexol | 94 ± 25 | 1300 | Low | High |
Naltrexone | 265 ± 101 | 7 | High | Low |
Naloxone | 420 ± 150 | 16 | High | Moderate |
Key Findings :
- In Vitro Potency : 6β-Naltrexol shows higher MOR affinity than naloxone and naltrexone in guinea pig ileum assays but lower CNS penetration in vivo .
- Neutral Antagonism : Unlike naltrexone, 6β-naltrexol acts as a neutral antagonist, minimizing withdrawal symptoms in opioid-dependent mice by avoiding suppression of basal MOR activity .
- Structural Modifications: Carbamate derivatives (e.g., compound 9) achieve subnanomolar MOR affinity, suggesting C(6) modifications enhance receptor interactions .
Therapeutic Implications
Alcohol Dependence
- Mechanism : 6β-Naltrexol reduces alcohol craving by blocking MOR-mediated reward pathways. Serum levels correlate with reduced subjective alcohol effects in heavy drinkers .
- Efficacy: In rats, 6β-naltrexol decreases ethanol consumption comparably to naltrexone but with fewer side effects .
Opioid-Induced Constipation (OIC)
- Peripheral Selectivity: At equipotent doses, 6β-naltrexol antagonizes hydrocodone-induced gastrointestinal transit inhibition without reversing antinociception, unlike naltrexone .
- Clinical Potential: This selectivity makes it suitable for managing OIC without compromising pain relief .
Opioid Overdose and Dependence
生物活性
6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.
Overview of 6β-Naltrexol
6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.
6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.
Comparative Potency
Research indicates that 6β-naltrexol is approximately:
- Equipotent to naloxone in blocking morphine-induced antinociception.
- 4.5 to 10 times less potent than naltrexone in similar contexts .
Key Findings from Studies
-
Pilot Study on Safety and Tolerability :
- A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .
- The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .
- In Vivo Characterization :
- Clinical Implications :
Opioid-Induced Bowel Dysfunction
A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:
- Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.
- This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:
- After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .
- Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .
Data Summary Table
Parameter | Value |
---|---|
Elimination Half-Life | 11.1 hours |
ED50 (GI Slowing) | ~3 mg |
Potency (vs Naltrexone) | 4.5 - 10 times less potent |
Urinary Concentration Ratio | ~10:1 (6β-Naltrexol:Naltrexone) |
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 6β-naltrexol in biological matrices, and how do they address sensitivity and specificity?
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) is the gold standard for quantifying subnanogram-per-milliliter concentrations of 6β-naltrexol in plasma. Key methodological steps include:
- Liquid-liquid extraction to isolate analytes from plasma.
- Isocratic elution using formic acid and methanol on an ODS-AQ column for chromatographic separation.
- Positive ion mode ESI-MS/MS with collision-induced dissociation for detection.
This method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL and inter-assay precision <13% across human, rat, and rabbit plasma . Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures reliability .
Q. What experimental models are appropriate for studying 6β-naltrexol’s pharmacokinetics and opioid receptor interactions?
- In vivo models : Rhesus monkeys are used to compare 6β-naltrexol’s potency against naltrexone and 6α-naltrexol in morphine-dependent subjects, leveraging behavioral assays (e.g., withdrawal precipitation) .
- In vitro systems : Cell membranes expressing μ-opioid receptors (MOR) are employed to assess basal signaling via GTPγS binding and cAMP modulation, distinguishing 6β-naltrexol as a neutral antagonist .
Q. How does 6β-naltrexol’s metabolic pathway influence its pharmacokinetic profile compared to naltrexone?
6β-naltrexol is the primary active metabolite of naltrexone, formed via hepatic reduction. Key considerations:
- Species differences : Rabbits exhibit lower unconjugated 6β-naltrexol levels than humans, necessitating species-specific pharmacokinetic modeling .
- Dose proportionality : Doubling naltrexone doses (50 mg vs. 100 mg/day) linearly increases 6β-naltrexol serum levels in humans, with a 4-fold interindividual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for 6β-naltrexol across species and dosing regimens?
Contradictions arise from species-specific metabolism (e.g., rabbits vs. humans) and dose-dependent kinetics. Methodological strategies include:
- Population pharmacokinetic (PPK) modeling to account for covariates like weight, age, and renal/hepatic function .
- Cross-species validation using LC-MS/MS to ensure assay consistency .
- Mechanistic modeling of metabolite conjugation rates to explain lower free 6β-naltrexol in certain species .
Q. What experimental approaches differentiate 6β-naltrexol’s neutral antagonist activity from inverse agonism at MOR?
- In vitro assays : Measure basal GTPγS binding in untreated vs. morphine-pretreated cells. Neutral antagonists (e.g., 6β-naltrexol) suppress MOR signaling only after receptor priming, unlike inverse agonists .
- In vivo withdrawal models : Compare withdrawal severity in morphine-dependent mice; 6β-naltrexol induces milder symptoms than naloxone due to its neutral profile .
Q. How should researchers design studies to investigate 6β-naltrexol’s modulation of alcohol responses while controlling for interindividual variability?
- Within-subjects designs : Administer randomized naltrexone doses (0, 50, 100 mg/day) with alcohol challenges (none, moderate, high doses) to isolate 6β-naltrexol’s effects .
- Covariate analysis : Stratify subjects by serum 6β-naltrexol levels and genetic polymorphisms (e.g., OPRM1) to explain variability in sedation and alcohol "liking" .
Q. What methodological challenges arise in developing transdermal delivery systems for 6β-naltrexol, and how can they be addressed?
- Hydrolysis stability : Codrugs (e.g., linked to hydroxybupropion) require stability testing in skin models to ensure controlled release .
- Permeation assays : Use hairless guinea pig skin to evaluate flux and metabolite conversion rates .
Q. What statistical methods are optimal for analyzing dose-response relationships in 6β-naltrexol studies with small sample sizes?
- Non-linear mixed-effects modeling (NONMEM) : Accommodates sparse sampling and interindividual variability in PPK studies .
- Bootstrapping : Validates confidence intervals for LC-MS/MS assay precision .
Q. Data Presentation and Reproducibility Guidelines
- Supporting Information : Provide raw LC-MS/MS chromatograms, pharmacokinetic parameters, and receptor binding curves as supplementary files, adhering to journal standards for reproducibility .
- Conflict Resolution : Explicitly address contradictory findings (e.g., species-specific metabolism) in the Discussion section, citing methodological limitations .
属性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-PYIJOLGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197942 | |
Record name | 6beta-Hydroxynaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49625-89-0, 20410-98-4 | |
Record name | β-Naltrexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Naltrexol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxynaltrexone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxynaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 49625-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-NALTREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。